molecular formula C33H70O2P2 B1615053 Methylenebis(dioctylphosphine) oxide CAS No. 21245-08-9

Methylenebis(dioctylphosphine) oxide

Cat. No.: B1615053
CAS No.: 21245-08-9
M. Wt: 560.9 g/mol
InChI Key: KLUSKQHSCYPZST-UHFFFAOYSA-N
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Description

Methylenebis(dioctylphosphine) oxide is an organophosphorus compound characterized by the presence of two dioctylphosphinyl groups attached to a central methane molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(dioctylphosphinyl)methane typically involves the reaction of dioctylphosphine with a suitable methylene precursor under controlled conditions. One common method involves the use of dichloromethane as the methylene source, reacting with dioctylphosphine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of bis(dioctylphosphinyl)methane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methylenebis(dioctylphosphine) oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinyl groups back to phosphines.

    Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Dioctylphosphine.

    Substitution: Various substituted phosphinylmethane derivatives.

Scientific Research Applications

Methylenebis(dioctylphosphine) oxide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of bis(dioctylphosphinyl)methane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation, hydroformylation, and cross-coupling reactions. The dioctylphosphinyl groups provide steric and electronic effects that enhance the reactivity and selectivity of the metal complexes.

Comparison with Similar Compounds

Similar Compounds

    Bis(diphenylphosphino)methane: Another organophosphorus compound with phenyl groups instead of octyl groups.

    Bis(diphenylphosphino)ethane: Similar structure but with an ethane backbone.

    Bis(diphenylphosphino)propane: Similar structure but with a propane backbone.

Uniqueness

Methylenebis(dioctylphosphine) oxide is unique due to the presence of long alkyl chains (octyl groups), which impart different solubility and steric properties compared to its phenyl-substituted analogs. These properties can influence the compound’s behavior in catalytic processes and its interactions with other molecules.

Properties

CAS No.

21245-08-9

Molecular Formula

C33H70O2P2

Molecular Weight

560.9 g/mol

IUPAC Name

1-[dioctylphosphorylmethyl(octyl)phosphoryl]octane

InChI

InChI=1S/C33H70O2P2/c1-5-9-13-17-21-25-29-36(34,30-26-22-18-14-10-6-2)33-37(35,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-33H2,1-4H3

InChI Key

KLUSKQHSCYPZST-UHFFFAOYSA-N

SMILES

CCCCCCCCP(=O)(CCCCCCCC)CP(=O)(CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCP(=O)(CCCCCCCC)CP(=O)(CCCCCCCC)CCCCCCCC

Origin of Product

United States

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